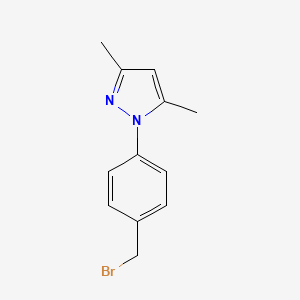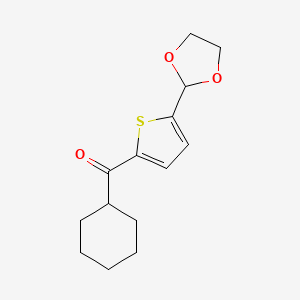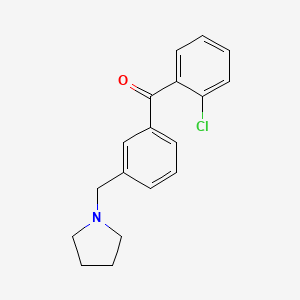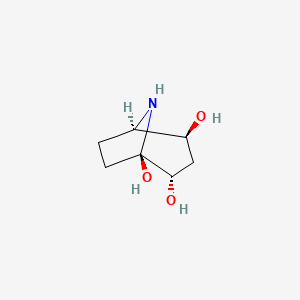
Calystegin A7
Übersicht
Beschreibung
Calystegine A7 is a polyhydroxylated nortropane alkaloid derived from the tropane alkaloid biosynthetic pathway. It is a potent glycosidase inhibitor and is found in various plants, including those in the Solanaceae and Convolvulaceae families . The compound has garnered significant interest due to its unique structure and biological activities.
Wissenschaftliche Forschungsanwendungen
Calystegine A7 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of nortropane alkaloids.
Medicine: Calystegine A7 is being investigated for its potential therapeutic applications, particularly in the treatment of diseases related to glycosidase activity.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Calystegine A7, a tropane alkaloid , is believed to have similar targets to its close relative, Calystegine B2. The primary target of Calystegine B2 is Beta-glucosidase A , an enzyme that catalyzes the hydrolysis of the glycosidic bonds in beta-glucosides and oligosaccharides. The role of this enzyme is crucial in carbohydrate metabolism.
Mode of Action
These compounds are known to inhibit glycosidases, blocking carbohydrate metabolism . This inhibition could lead to changes in cellular processes that rely on these enzymes, potentially leading to therapeutic effects.
Biochemical Pathways
A study has identified a mitochondrion-localized bahd acyltransferase involved in calystegine biosynthesis . This enzyme, named 3β-Tigloyloxytropane Synthase (TS), catalyzes the formation of 3β-tigloyloxytropane, a key intermediate in calystegine biosynthesis . This suggests that Calystegine A7 may affect pathways involving these enzymes and their products.
Pharmacokinetics
It’s known that the compound is found in the feces of rattus norvegicus (rat species) , suggesting that it undergoes metabolic processing and excretion
Result of Action
Given its glycosidase inhibitory activity , it’s likely that the compound could affect cellular processes that rely on these enzymes. This could potentially lead to changes in cellular metabolism and other downstream effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Calystegine A7 involves multiple steps, starting from carbohydrate-derived starting materials. One of the key steps is the construction of the bicyclic structure through intramolecular reactions. For instance, the synthesis can involve the use of intramolecular Nozaki–Hiyama–Kishi reactions to form the cycloheptanone intermediate . The reaction conditions typically include the use of aldehydes and vinyl iodides under specific catalytic conditions.
Industrial Production Methods: Industrial production methods for Calystegine A7 are not well-documented, likely due to the complexity of its synthesis and the specificity of its applications. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Calystegine A7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in Calystegine A7 can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen-containing bicyclic ring.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Calystegine A7, which may have different biological activities and properties.
Vergleich Mit ähnlichen Verbindungen
- Calystegine A3
- Calystegine B1
- Calystegine B2
- Calystegine B4
- Calystegine B5
- Calystegine A6
- Calystegine A5
Comparison: Calystegine A7 is unique among its analogs due to its specific hydroxylation pattern and its potent inhibitory activity against glycosidases. While other calystegines also exhibit glycosidase inhibition, the specific structure of Calystegine A7 allows for more targeted and effective inhibition .
Eigenschaften
IUPAC Name |
(1R,2S,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-3-6(10)7(11)2-1-4(5)8-7/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRMYVITPBGGD-JRTVQGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(CC(C1N2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H](C[C@@H]([C@@H]1N2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223312 | |
| Record name | (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197565-90-5 | |
| Record name | (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197565-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calystegine A7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197565905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Ethylisoxazol-5-yl)methyl]methylamine](/img/structure/B1614365.png)
![3-[(3-Methoxyphenyl)sulfonyl]azetidine](/img/structure/B1614367.png)
![4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1614368.png)
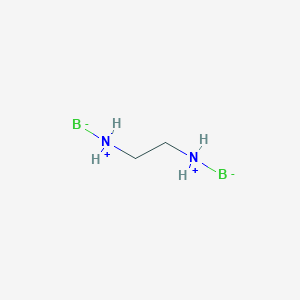
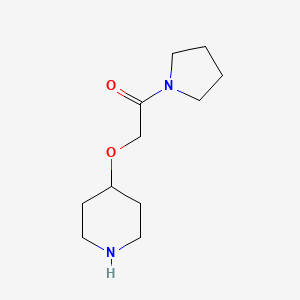
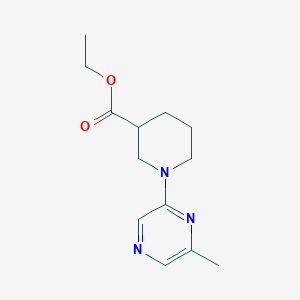
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine](/img/structure/B1614374.png)
![4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B1614375.png)
